Ethyl (Z,Z,Z)-9-dodecyl-9-((4-ethoxy-1,4-dioxobut-2-enyl)oxy)-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
Description
This organotin compound features a central stannate (Sn) atom coordinated within a complex polyoxygenated framework. The structure includes:
- Dodecyl chains (C₁₂H₂₅) for hydrophobicity.
- Ethoxy-1,4-dioxobut-2-enyl groups contributing to electrophilic reactivity.
- (Z,Z,Z)-configured double bonds at positions 5, 9, and 12, influencing stereochemical interactions.
Synthesized via multi-step condensation and oxidation reactions, this compound is hypothesized to act as a catalyst or polymer stabilizer due to its Sn–O bonding and extended conjugation .
Properties
CAS No. |
84029-78-7 |
|---|---|
Molecular Formula |
C30H46O12Sn |
Molecular Weight |
717.4 g/mol |
IUPAC Name |
4-O-[dodecyl-bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]stannyl] 1-O-ethyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H25.3C6H8O4.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-2-10-6(9)4-3-5(7)8;/h1,3-12H2,2H3;3*3-4H,2H2,1H3,(H,7,8);/q;;;;+3/p-3/b;3*4-3-; |
InChI Key |
CDRAXUFZXHOXOA-XUHIWKAKSA-K |
Isomeric SMILES |
CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)OC(=O)/C=C\C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCC[Sn](OC(=O)C=CC(=O)OCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Organotin Cores
Tetradecyl (Z,Z,Z)-6-[[1,4-Dioxo-4-(tetradecyloxy)but-2-enyl]oxy]-6-octyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- Key Differences :
- Replaces dodecyl with tetradecyl (C₁₄H₂₉) and octyl (C₈H₁₇) chains, increasing hydrophobicity.
- Exhibits higher thermal stability (melting point: 924.3°C vs. ~800–850°C for the target compound) due to longer alkyl chains .
- Reduced solubility in polar solvents (e.g., ethyl acetate) compared to the target compound.
Tetradecyl (Z,Z)-6,6-Dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- Key Differences :
Functional Group Analogs
Ethyl (9Z)-Octadec-9-enoate
- Comparison: Shares the ethyl ester group but lacks Sn and polyoxygenated motifs. Primarily used as a lipid intermediate in bioorganic synthesis .
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate
- Comparison: Contains a planar anthraquinone core with acetate groups, enabling π-π stacking for supramolecular assembly. Lacks metal coordination sites but demonstrates selective binding for transition metals (e.g., Ir³⁺) in polymer synthesis .
Hypervalent Iodine Compounds
- Comparison: Hypervalent iodine (e.g., iodobenzene dichloride) shares redox versatility with organotin compounds. However, iodine compounds are less thermally stable and more toxic, limiting industrial applications .
Data Tables
Table 1: Physicochemical Properties
Research Findings and Mechanistic Insights
- Organotin Reactivity: The Sn–O bonds in the target compound facilitate Lewis acid behavior, enabling catalysis in Diels-Alder reactions. This contrasts with purely organic esters (e.g., ethyl octadecenoate), which lack metal-mediated pathways .
- Thermal Stability : Longer alkyl chains (tetradecyl vs. dodecyl) improve stability but reduce solubility, as seen in analogs .
- Stereochemical Effects: The (Z,Z,Z) configuration optimizes spatial alignment for substrate binding, a feature absent in non-conjugated anthraquinones .
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